molecular formula C15H18OSi B7779613 1-(Trimethylsilyl)-4-phenoxybenzene CAS No. 17049-41-1

1-(Trimethylsilyl)-4-phenoxybenzene

Cat. No.: B7779613
CAS No.: 17049-41-1
M. Wt: 242.39 g/mol
InChI Key: YEDCRMMCRHFMFI-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-4-phenoxybenzene is an aromatic compound featuring a benzene ring substituted with a phenoxy (C₆H₅O-) group and a trimethylsilyl (TMS, -Si(CH₃)₃) group in para positions. The TMS group imparts steric bulk and hydrophobicity, while the phenoxy group contributes aromatic stability and moderate electron-donating effects. This compound is of interest in organic synthesis and materials science due to its unique electronic and steric properties.

Molecular Formula: Estimated as C₁₅H₁₆OSi.
Molecular Weight: ~240–242 g/mol (calculated).
Key Properties:

  • High thermal stability due to aromaticity and silyl protection.
  • Hydrophobicity from TMS enhances solubility in non-polar solvents.
  • Potential use as a synthon in cross-coupling reactions or as a building block for advanced materials.

Properties

IUPAC Name

trimethyl-(4-phenoxyphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18OSi/c1-17(2,3)15-11-9-14(10-12-15)16-13-7-5-4-6-8-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDCRMMCRHFMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295065
Record name 1-Phenoxy-4-(trimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17049-41-1
Record name 1-Phenoxy-4-(trimethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17049-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenoxy-4-(trimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trimethylsilyl)-4-phenoxybenzene typically involves the reaction of 4-phenoxybenzene with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

4-Phenoxybenzene+Trimethylsilyl chlorideThis compound+HCl\text{4-Phenoxybenzene} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Phenoxybenzene+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Trimethylsilyl)-4-phenoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenoxybenzene moiety can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the phenoxybenzene ring can lead to the formation of cyclohexane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles such as Grignard reagents or organolithium compounds.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include cyclohexane derivatives and other reduced forms of the aromatic ring.

Scientific Research Applications

Organic Synthesis

1-(Trimethylsilyl)-4-phenoxybenzene is widely used as an intermediate in the synthesis of more complex organic molecules. Its trimethylsilyl group acts as a protecting group, shielding reactive sites during chemical transformations. This property is particularly valuable in multi-step synthesis processes where selective reactivity is crucial.

Materials Science

In materials science, this compound is utilized to develop novel materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Additionally, the presence of the trimethylsilyl group can enhance hydrophobicity, making these materials suitable for applications in coatings and sealants.

Pharmaceutical Research

The pharmaceutical industry leverages this compound as a building block for synthesizing potential drug candidates. Its derivatives are explored for biological activities, including interactions with biomolecules that may lead to therapeutic applications. The compound's ability to modify pharmacokinetic properties also makes it a candidate for drug delivery systems.

Catalysis

This compound plays a role in catalytic processes, enhancing reaction rates and selectivity. Its unique structure allows it to participate in various catalytic cycles, making it valuable in both academic research and industrial applications.

Case Studies and Data Tables

Application Area Description Key Findings
Organic SynthesisIntermediate for complex moleculesUsed effectively as a protecting group in multi-step reactions
Materials ScienceDevelopment of high-performance polymersEnhanced thermal stability and hydrophobicity observed
Pharmaceutical ResearchBuilding block for drug candidatesPotential interactions with biomolecules leading to therapeutic effects
CatalysisParticipation in catalytic processesImproved selectivity and reaction rates reported

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-4-phenoxybenzene involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the phenoxybenzene moiety. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The phenoxybenzene moiety can interact with molecular targets through π-π interactions and hydrogen bonding, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons with structurally related compounds (data inferred or derived from evidence):

Compound Name Molecular Weight (g/mol) Substituents Key Properties Applications
1-(Trimethylsilyl)-4-phenoxybenzene ~240–242 Phenoxy, TMS Moderate electron donation, high thermal stability, hydrophobic Organic synthesis, liquid crystals
1-Methoxy-4-[2-(trimethylsilyl)ethynyl]benzene 238.29 Methoxy, TMS-ethynyl Extended conjugation, electron-rich, linear geometry Materials science (OLEDs, semiconductors)
4,4"-Bis(trimethylsilyl)-terphenyl ~436.7 Two TMS groups on terphenyl backbone High thermal stability, extended π-system Organic electronics, conductive polymers
4-Ethynyl-1-(trifluoromethoxy)benzene 186.13 Trifluoromethoxy, ethynyl Strong electron-withdrawing effect, polar Fluorinated intermediates, agrochemicals
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene Not provided Benzylsulfanyl, fluoro, trifluoromethyl Electrophilic reactivity, sulfur-mediated reactions Pharmaceuticals, bioactive molecule synthesis

Substituent Effects on Properties

  • Electron Donation/Withdrawal: Phenoxy vs. Methoxy: Phenoxy (moderate electron donor) vs. methoxy (stronger electron donor) . Methoxy enhances ring electron density, improving reactivity in electrophilic substitutions. Trifluoromethoxy: Strongly electron-withdrawing, reducing aromatic ring electron density compared to phenoxy .
  • Steric Effects :
    • TMS groups introduce significant steric bulk, influencing reaction kinetics (e.g., slower nucleophilic substitution).
    • Ethynyl groups (e.g., in 1-Methoxy-4-[2-(trimethylsilyl)ethynyl]benzene) enable conjugation, enhancing thermal and electronic properties .

Biological Activity

1-(Trimethylsilyl)-4-phenoxybenzene is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique structure, characterized by the presence of a trimethylsilyl group and a phenoxy moiety, suggests potential for various biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C12H16OSi\text{C}_{12}\text{H}_{16}\text{OSi}

Molecular Weight: 208.34 g/mol
IUPAC Name: this compound

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that phenoxy derivatives can inhibit bacterial growth effectively. A comparative analysis of various phenoxy compounds revealed that those with trimethylsilyl substitutions often enhance antimicrobial potency due to improved lipophilicity and membrane permeability .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been noted that compounds with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
HeLa15Induction of apoptosis
MCF-720Inhibition of proliferation
A54925Cell cycle arrest

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. For example, its phenoxy group may facilitate binding to protein targets, thereby modulating their activity .

Enzyme Inhibition

Studies have identified that similar compounds can act as inhibitors for various enzymes, including those involved in metabolic pathways associated with cancer cell proliferation and survival .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of phenoxy derivatives, including this compound, demonstrated promising results against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Research : In vitro studies on breast cancer cell lines showed that the compound induced significant cytotoxicity, with mechanisms involving both apoptosis and necrosis being observed. The study suggested that further modifications could enhance its selectivity towards cancer cells while minimizing effects on normal cells.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(Trimethylsilyl)-4-phenoxybenzene with high purity?

  • Methodological Answer : Focus on optimizing silylation conditions (e.g., reaction time, solvent polarity, and stoichiometry of trimethylsilyl chloride). Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using GC-MS with retention time (RT) analysis. For example, analogous silylated compounds like Benzoic acid, 4-[(trimethylsilyl)oxy]-trimethylsilyl ester showed a distinct RT of 41.280 minutes in GC-MS, correlating with 22.09% peak area purity . Ensure inert atmospheres to prevent hydrolysis of the trimethylsilyl group.

Q. How does the trimethylsilyl group influence the compound’s spectroscopic properties?

  • Methodological Answer : The trimethylsilyl group reduces polarity, enhancing volatility for GC-MS analysis. In NMR, the silicon atom’s shielding effect shifts protons on adjacent carbons upfield (e.g., δ ~0.1–0.3 ppm for Si(CH₃)₃). Compare with IR spectroscopy: Si-C stretching vibrations appear at ~700–800 cm⁻¹. Cross-validate assignments using computational tools like Gaussian for molecular orbital simulations.

Q. What analytical techniques are critical for characterizing silylated aromatic compounds?

  • Methodological Answer :

  • GC-MS : Prioritize high-resolution columns (e.g., DB-5MS) to resolve closely eluting analogs (see RT data for silylated benzoic acid derivatives ).
  • ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) to avoid proton exchange interference.
  • Elemental Analysis : Verify Si content via ICP-MS or combustion analysis to confirm stoichiometry.

Advanced Research Questions

Q. How can researchers address discrepancies in reported NMR data for silylated aromatic ethers?

  • Methodological Answer : Discrepancies often arise from solvent effects, concentration, or impurities. For example, residual water in CDCl₃ may hydrolyze silyl groups, altering spectra. Standardize protocols:

  • Dry solvents over molecular sieves.
  • Compare experimental data with theoretical predictions (e.g., ACD/Labs NMR simulator).
  • Replicate analyses across multiple instruments/labs to isolate systematic errors.

Q. What strategies optimize the use of this compound as a protecting group in multistep syntheses?

  • Methodological Answer : Evaluate stability under diverse conditions:

  • Acidic/Base Conditions : Test resistance to trifluoroacetic acid (TFA) or K₂CO₃/MeOH.
  • Thermal Stability : Perform TGA-DSC to assess decomposition thresholds (>200°C typical for silyl ethers).
  • Selective Deprotection : Use fluoride-based reagents (e.g., TBAF) for cleavage, monitored by LC-MS.

Q. How can conflicting GC-MS purity results be resolved for silylated derivatives?

  • Methodological Answer : Contradictions may stem from column aging, detector sensitivity, or co-eluting impurities. Mitigate via:

  • Internal Standards : Spike samples with a known silylated compound (e.g., Urocanic acid, N,O-bis(trimethylsilyl)- with RT ~10.41% peak area ).
  • Multi-Detector Systems : Pair MS with FID for cross-verification.
  • Reproducibility Tests : Repeat analyses across labs using identical GC parameters (e.g., 70 eV ionization energy).

Data-Driven Insights

Table 1 : Key GC-MS Parameters for Silylated Analogs (Adapted from )

Compound NameRetention Time (min)% Peak AreaMolecular Formula
Benzoic acid, 4-[(trimethylsilyl)oxy]-...41.28022.09C₁₃H₂₂O₃Si₂
Urocanic acid, N,O-bis(trimethylsilyl)-34.12010.41C₁₀H₂₀N₂O₂Si₂

Note : Data highlights the importance of RT and peak area thresholds (>10%) for identifying major components in complex mixtures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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